Cas no 28975-45-3 (Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1))

Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1) structure
28975-45-3 structure
Product Name:Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1)
CAS No:28975-45-3
MF:C22H22BrP
MW:397.287846088409
CID:259719
PubChem ID:11058390
Update Time:2025-04-19

Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1) Chemical and Physical Properties

Names and Identifiers

    • Phosphonium,2-buten-1-yltriphenyl-, bromide (1:1)
    • [(E)-but-2-enyl]-triphenylphosphanium,bromide
    • 2-BUTENE-1-THIOL
    • 2-butene-1-triphenylphosphonium bromide
    • 2-butenyl mercaptan
    • 2-butenyl(triphenyl)phosphonium bromide
    • 2-butenyltriphenylphosphonium bromide
    • AG-G-12226
    • But-2-en-1-thiol
    • but-2-enyl-triphenyl-phosphonium, bromide
    • Buten-(2)-thiol-(1)
    • Crotylmercaptan
    • crotyltriphenylphosphonium bromide
    • CTK5B0105
    • (E)-But-2-En-1-yltriphenylphosphonium bromide
    • 2-Butenyl(triphenyl)phosphorane
    • MFCD07780207
    • NSC-245392
    • [(2E)-but-2-en-1-yl]triphenylphosphanium bromide
    • 39741-81-6
    • NSC245392
    • AKOS024263933
    • W18623
    • SCHEMBL2182202
    • SCHEMBL2182198
    • (E)-2-Butenyltriphenyl-phosphoniumBromide
    • 28975-45-3
    • [(E)-but-2-enyl]-triphenylphosphanium;bromide
    • NSC 245392
    • AS-66339
    • Inchi: 1S/C22H22P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+;
    • InChI Key: GJDNAYRZYAGDKR-SQQVDAMQSA-M
    • SMILES: [Br-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)C/C=C/C

Computed Properties

  • Exact Mass: 396.06400
  • Monoisotopic Mass: 396.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 309
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • PSA: 13.59000
  • LogP: 1.56060
Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd